2-Benzyl-7-bromo-6-[3-(trifluoromethyl)phenoxy]-2-azabicyclo[2.2.1]heptane
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Overview
Description
2-Benzyl-7-bromo-6-[3-(trifluoromethyl)phenoxy]-2-azabicyclo[221]heptane is a complex organic compound known for its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-7-bromo-6-[3-(trifluoromethyl)phenoxy]-2-azabicyclo[2.2.1]heptane typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a suitable diene reacts with a dienophile under controlled conditions to form the bicyclic structure.
Introduction of the Bromine Atom: Bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Attachment of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with the bicyclic core.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be added using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed on the bromine atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted derivatives with amines or thiols.
Scientific Research Applications
Chemistry
In chemistry, 2-Benzyl-7-bromo-6-[3-(trifluoromethyl)phenoxy]-2-azabicyclo[2.2.1]heptane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study the interactions of bicyclic structures with biological macromolecules. It may serve as a model compound for the development of new drugs or biochemical probes.
Medicine
In medicinal chemistry, the compound’s potential pharmacological properties are of interest. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-Benzyl-7-bromo-6-[3-(trifluoromethyl)phenoxy]-2-azabicyclo[2.2.1]heptane involves its interaction with molecular targets through its bromine, trifluoromethyl, and phenoxy groups. These functional groups can form various types of bonds and interactions, such as hydrogen bonds, van der Waals forces, and covalent bonds, with biological macromolecules. The bicyclic structure provides rigidity, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-7-chloro-6-[3-(trifluoromethyl)phenoxy]-2-azabicyclo[2.2.1]heptane: Similar structure but with a chlorine atom instead of bromine.
2-Benzyl-7-bromo-6-[3-(methyl)phenoxy]-2-azabicyclo[2.2.1]heptane: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 2-Benzyl-7-bromo-6-[3-(trifluoromethyl)phenoxy]-2-azabicyclo[2.2.1]heptane imparts unique electronic properties, making it more electronegative and potentially more reactive in certain chemical environments compared to its analogs. This can lead to different biological activities and applications in various fields.
Properties
IUPAC Name |
2-benzyl-7-bromo-6-[3-(trifluoromethyl)phenoxy]-2-azabicyclo[2.2.1]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrF3NO/c21-18-14-9-17(26-16-8-4-7-15(10-16)20(22,23)24)19(18)25(12-14)11-13-5-2-1-3-6-13/h1-8,10,14,17-19H,9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUPHXGFZPGUQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C(C1OC3=CC=CC(=C3)C(F)(F)F)C2Br)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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